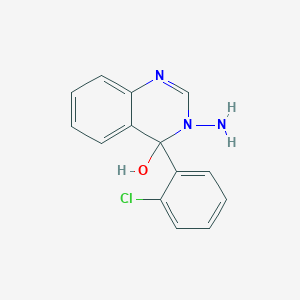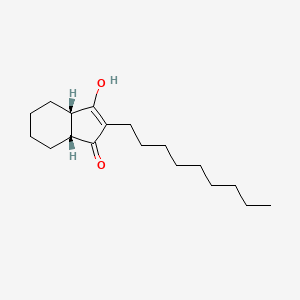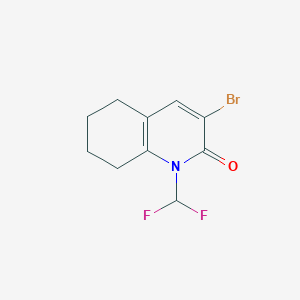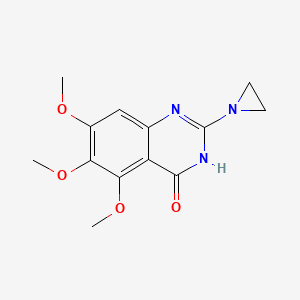
3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol is a chemical compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol typically involves the condensation of 2-chlorobenzaldehyde with anthranilic acid, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The process may also involve heating under reflux conditions to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into different quinazoline derivatives.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinazoline and quinazolinone derivatives, which have been studied for their potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one: A related compound with similar structural features but different functional groups.
Clonazepam Related Compound A: Another quinazoline derivative with distinct pharmacological properties.
Uniqueness
3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol is unique due to its specific substitution pattern and the presence of both amino and chloro groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
61955-39-3 |
|---|---|
Fórmula molecular |
C14H12ClN3O |
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
3-amino-4-(2-chlorophenyl)quinazolin-4-ol |
InChI |
InChI=1S/C14H12ClN3O/c15-12-7-3-1-5-10(12)14(19)11-6-2-4-8-13(11)17-9-18(14)16/h1-9,19H,16H2 |
Clave InChI |
XMRSMAMIFWZGLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(N(C=N2)N)(C3=CC=CC=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)










![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)
![2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)](/img/structure/B15064374.png)

